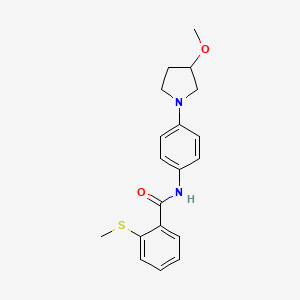
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of various enzymes and proteins that are involved in inflammatory and cancerous processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide exhibits anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is its potential therapeutic applications in the treatment of various diseases. However, the compound has some limitations for lab experiments. It is relatively expensive to synthesize and requires specialized equipment and expertise to handle. Additionally, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor activities and to determine its potential use in the treatment of inflammatory and cancerous diseases. Another future direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, future studies could focus on improving the synthesis method of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide and developing new derivatives with improved pharmacological properties.
In conclusion, (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. The compound exhibits anti-inflammatory, anti-tumor, and anti-cancer activities and has been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide and to determine its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxypyrimidine-5-amine in the presence of acetic acid and acetic anhydride to form the intermediate 3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide. This intermediate is then converted to the desired product, (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide, by recrystallization using ethanol as a solvent.
Applications De Recherche Scientifique
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-6-4-11(8-14(13)22-2)5-7-15(20)19-12-9-17-16(23-3)18-10-12/h4-10H,1-3H3,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVHHHGDMRNMI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)
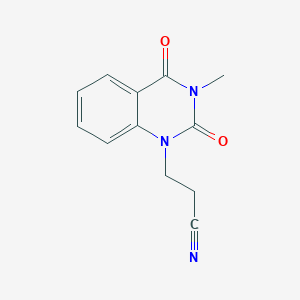
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-(2-thienylmethylene)aniline](/img/structure/B2949218.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2949219.png)
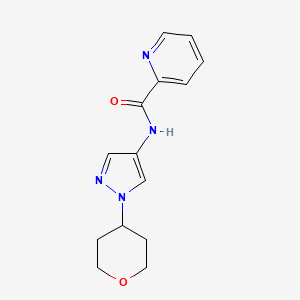
![2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2949223.png)
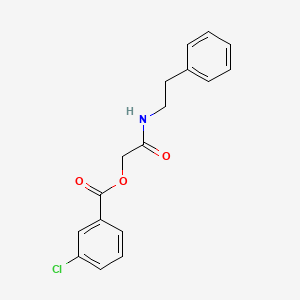
![N-(2,4-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2949226.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)
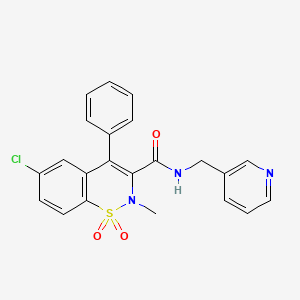
![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)
![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)
![4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2949234.png)
